molecular formula C6H3BrF3NO B14042948 3-Bromo-1-(trifluoromethyl)pyridin-4(1H)-one

3-Bromo-1-(trifluoromethyl)pyridin-4(1H)-one

Cat. No.: B14042948
M. Wt: 241.99 g/mol
InChI Key: PUWLHDWHUKXQNC-UHFFFAOYSA-N
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Description

3-Bromo-1-(trifluoromethyl)pyridin-4(1H)-one is a chemical compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the third position and a trifluoromethyl group at the first position of the pyridine ring, along with a ketone group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(trifluoromethyl)pyridin-4(1H)-one typically involves the bromination of 1-(trifluoromethyl)pyridin-4(1H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(trifluoromethyl)pyridin-4(1H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the ketone group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of 3-azido-1-(trifluoromethyl)pyridin-4(1H)-one.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 3-bromo-1-(trifluoromethyl)pyridin-4(1H)-ol.

Scientific Research Applications

3-Bromo-1-(trifluoromethyl)pyridin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(trifluoromethyl)pyridin-4(1H)-one involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-(trifluoromethyl)pyridin-4(1H)-one
  • 3-Iodo-1-(trifluoromethyl)pyridin-4(1H)-one
  • 3-Fluoro-1-(trifluoromethyl)pyridin-4(1H)-one

Uniqueness

3-Bromo-1-(trifluoromethyl)pyridin-4(1H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions, making it a valuable compound for specific applications .

Properties

Molecular Formula

C6H3BrF3NO

Molecular Weight

241.99 g/mol

IUPAC Name

3-bromo-1-(trifluoromethyl)pyridin-4-one

InChI

InChI=1S/C6H3BrF3NO/c7-4-3-11(6(8,9)10)2-1-5(4)12/h1-3H

InChI Key

PUWLHDWHUKXQNC-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C(C1=O)Br)C(F)(F)F

Origin of Product

United States

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